molecular formula C11H16ClNO5S2 B2458709 5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2309574-67-0

5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2458709
CAS RN: 2309574-67-0
M. Wt: 341.82
InChI Key: KJDAHVOMCYTBEO-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Pyrrolidine, a five-membered ring with a nitrogen atom, is also widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Thiophene was discovered as a contaminant in benzene . The synthesis of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As for pyrrolidine, the synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The structure of pyrrolidine allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene and pyrrolidine derivatives are complex and varied. For example, the synthetic route to obtain certain pyrrolidine derivatives started with the reaction between maleic anhydride and aromatic amines .


Physical And Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . The physicochemical parameters of pyrrolidine allow for a greater chance of generating structural diversity .

Scientific Research Applications

  • Medicinal Chemistry and Drug Development Anti-inflammatory Agents: Researchers have explored the anti-inflammatory potential of this compound due to its sulfonamide group. It may inhibit inflammatory pathways and contribute to drug development for conditions like arthritis or inflammatory bowel diseases . Anticancer Properties: Investigating its impact on cancer cells is crucial. The thiophene moiety could interact with cellular targets, potentially leading to novel anticancer agents .
  • Polymer Science and Material Engineering

    • Polymerization Catalysts: The oxolan-3-yl group suggests potential as a catalyst for polymerization reactions. Researchers might explore its use in creating functional polymers with specific properties .
    • Functional Coatings : Incorporating this compound into coatings could enhance their durability, adhesion, and resistance to environmental factors .

    Organic Synthesis and Chemical Reactions

    • Sulfonamide as a Leaving Group : Chemists can utilize the sulfonamide group for various synthetic transformations. It can serve as a leaving group during nucleophilic substitutions or other reactions .
    • Thiophene Ring Modifications : Researchers may investigate the reactivity of the thiophene ring, exploring its potential for creating novel organic molecules .
  • Biological Applications Enzyme Inhibition Studies: The compound’s structural features could make it an interesting candidate for enzyme inhibition studies. Researchers might explore its effects on specific enzymes . Cellular Imaging Probes: By functionalizing this compound, it could serve as a fluorescent probe for cellular imaging, aiding in visualizing biological processes .
  • Environmental Chemistry and Water Treatment Water-Soluble Sulfonamide Derivatives: Researchers could investigate its water solubility and use it in water treatment processes, such as removing heavy metals or organic pollutants . Photocatalytic Applications: The compound’s photochemical properties might be harnessed for photocatalysis, potentially breaking down organic contaminants in water .
  • Agrochemicals and Pest Control Herbicides or Fungicides: The compound’s unique structure could inspire the development of herbicides or fungicides with improved selectivity and efficacy .

Mechanism of Action

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The synthesis and characterization of novel thiophene and pyrrolidine moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds .

properties

IUPAC Name

5-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO5S2/c12-9-1-2-10(19-9)20(15,16)13-7-11(18-6-4-14)3-5-17-8-11/h1-2,13-14H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDAHVOMCYTBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-sulfonamide

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